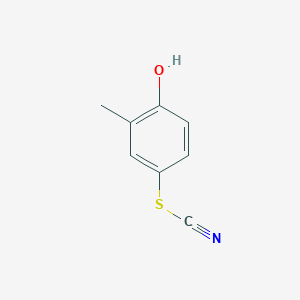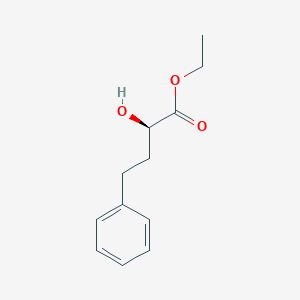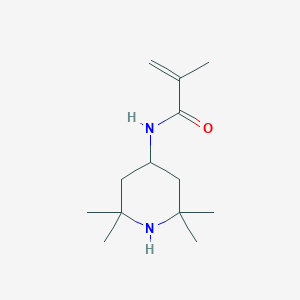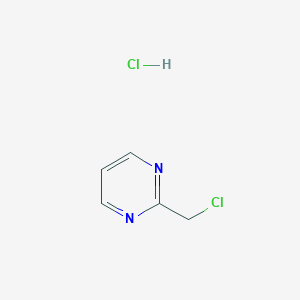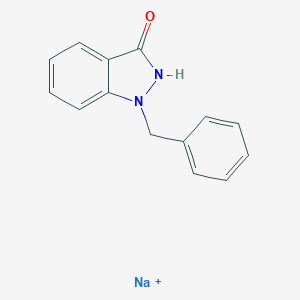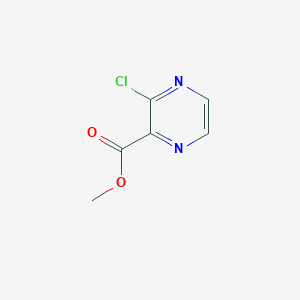
Cannabispirol
Overview
Description
Cannabispirol is a compound isolated from Cannabis Sativa . It has been experimentally evaluated for antimicrobial activity and was also tested in a study on targeting multidrug-resistant mouse lymphoma cells . It has a weak antibacterial effect which is more definite on plasmid carrying bacteria than plasmidless ones, and inhibits intercellular plasmid transfer and transforming activity of plasmid DNA .
Molecular Structure Analysis
Cannabispirol contains total 40 bond(s); 20 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 secondary alcohol(s), and 1 ether(s) .Physical And Chemical Properties Analysis
Cannabispirol is a powder that is stable at -20°C for 3 years and at 4°C for 2 years. In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month . Its molecular weight is 248.32 .Scientific Research Applications
Cannabinoid Receptor 2 (CB2) Selectivity
Cannabispirol has been identified as a potential selective ligand for CB2 receptors, which are crucial for developing peripheral system-acting cannabinoid analgesics . The selectivity towards CB2 receptors is significant because it can lead to treatments that provide the therapeutic benefits of cannabinoids without the psychoactive effects associated with CB1 receptor activation.
Antimicrobial Activity
Research has shown that Cannabispirol exhibits antimicrobial properties . This application is particularly relevant in the development of new antibiotics and antiseptics, especially considering the rising concern over antibiotic-resistant strains of bacteria.
Cancer Research
Cannabispirol has been evaluated for its efficacy in targeting multidrug-resistant mouse lymphoma cells . This suggests a potential role in cancer treatment, specifically in overcoming drug resistance, which is a major hurdle in effective cancer therapy.
Antioxidant Properties
The compound has been associated with antioxidant activity, which is critical in preventing oxidative stress-related diseases . Antioxidants are important in neutralizing free radicals, which can cause cellular damage and contribute to various chronic diseases.
Analgesic Applications
Due to its interaction with the CB2 receptor, Cannabispirol may have applications as an analgesic, providing pain relief without the side effects typically associated with opioid painkillers .
Pharmacognosy
In the field of pharmacognosy, Cannabispirol’s diverse range of activities, including its antimicrobial and antioxidant properties, positions it as a compound of interest for natural product-based drug discovery and development .
Future Directions
Mechanism of Action
Target of Action
Cannabispirol, also known as alpha-Cannabispiranol, is a cannabinoid found in the Cannabis plant . The primary targets of cannabinoids are the cannabinoid receptors, specifically cannabinoid receptor types 1 and 2 (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including cognition, pain sensation, appetite, memory, sleep, immune function, and mood .
Mode of Action
Cannabinoids, including Cannabispirol, interact with their targets primarily by binding to the cannabinoid receptors . This interaction can lead to a variety of changes in the body, depending on the specific receptor that the cannabinoid binds to. For example, when cannabinoids bind to CB1 receptors in the central and peripheral nervous systems, they can have effects such as analgesia, muscle relaxation, and neuroprotection . When they bind to CB2 receptors, they can have anti-inflammatory effects .
Biochemical Pathways
Cannabinoids affect multiple biochemical pathways. They modulate the release of neurotransmitters, inhibit the release of pro-inflammatory cytokines, and stimulate the release of anti-inflammatory cytokines . They also interact with various ion channels and non-cannabinoid receptors
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its bioavailability and are crucial for its therapeutic effectiveness . They interact with receptors in both the central and peripheral nervous systems
Result of Action
The molecular and cellular effects of Cannabispirol’s action depend on the specific receptors it interacts with and the biochemical pathways it affects. Potential effects include analgesia, muscle relaxation, anti-inflammation, and neuroprotection . .
properties
IUPAC Name |
6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982447 | |
| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cannabispirol | |
CAS RN |
64052-90-0 | |
| Record name | beta-Cannabispiranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antibacterial effects of cannabispirol?
A: Cannabispirol demonstrates interesting antibacterial properties, particularly against Escherichia coli (E. coli). Research indicates that while cannabispirol itself doesn't significantly inhibit E. coli growth at concentrations below 1500 micrograms/ml [], it exhibits a unique ability to selectively eliminate the F'lac plasmid from E. coli []. This suggests a mechanism targeting plasmid replication or maintenance within the bacteria. Additionally, cannabispirol, along with other cannabispiro compounds, can hinder R144 plasmid transfer between E. coli cells []. This is achieved through multiple pathways, including inhibiting the formation of mating pairs, disrupting the viability of newly formed zygotes, and to a lesser extent, interfering with DNA synthesis during conjugation [].
Q2: How does the structure of cannabispirol influence its activity?
A: The specific stereochemical configuration of cannabispirol appears crucial for its plasmid-curing activity []. While cannabispirol effectively eliminates the F'lac plasmid, other closely related cannabispiro compounds like acetylcannabispirol, cannabispirone, and cannabispirenone do not exhibit this effect []. This highlights the importance of subtle structural differences in dictating the biological activity of these compounds. Further research exploring structure-activity relationships within this class of compounds could unveil valuable insights for developing novel antibacterial agents.
Q3: What is the source and identification of cannabispirol?
A: Cannabispirol was first isolated and identified from Cannabis sativa L. []. Although initially found in lower concentrations compared to other cannabinoids, advancements in analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for its detection and characterization []. These techniques are essential for differentiating cannabispirol from other compounds present in the complex phytochemical matrix of Cannabis sativa L.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



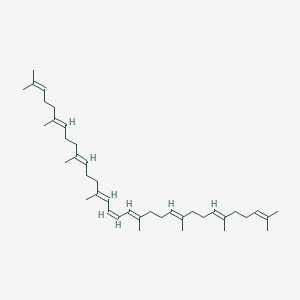
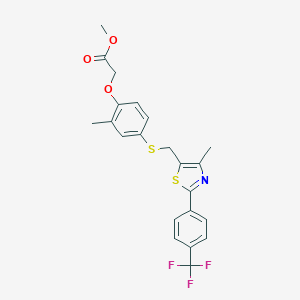

![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)
![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)
